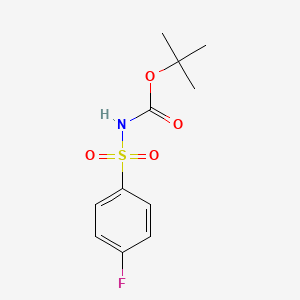
H-Ala-Phe-Gly-Ala-Ile-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Phe-Gly-Ala-Ile-Leu-OH is a peptide consisting of six amino acids: alanine, phenylalanine, glycine, alanine, isoleucine, and leucine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS-esters are used for labeling peptides with fluorescent dyes.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while substitution reactions can yield fluorescently labeled peptides.
Aplicaciones Científicas De Investigación
Peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents or diagnostic tools due to their ability to interact with specific biological targets.
Industry: Used in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes. This interaction can trigger a cascade of molecular events, leading to a biological response. For example, peptides can act as enzyme inhibitors, blocking the active site and preventing substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Gly-Phe-Ala-Ile-Leu-OH: A similar peptide with a different sequence order.
H-Gly-Ala-Phe-Ile-Leu-OH: A shorter peptide missing one alanine residue.
H-Ala-Phe-Gly-Ala-Ile-Val-OH: A peptide with valine instead of leucine.
Uniqueness
The uniqueness of H-Ala-Phe-Gly-Ala-Ile-Leu-OH lies in its specific sequence, which determines its structure and function. The presence of hydrophobic amino acids like isoleucine and leucine can influence its interaction with lipid membranes, making it useful in studies related to membrane proteins.
Propiedades
Número CAS |
574749-68-1 |
|---|---|
Fórmula molecular |
C29H46N6O7 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1 |
Clave InChI |
QUDSNFZLHLEZEU-NKPWQZCCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

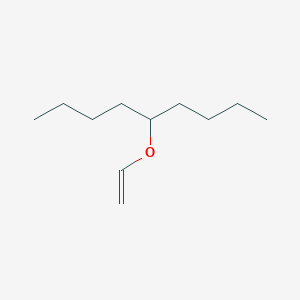
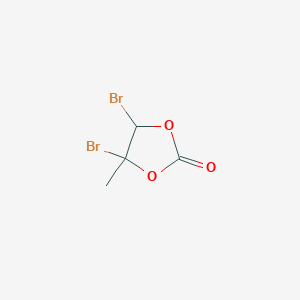
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
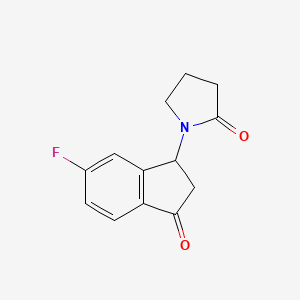
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
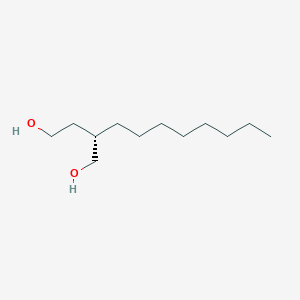
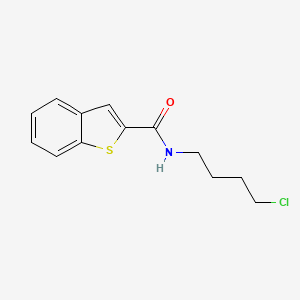
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
